molecular formula C12H11ClFN3O B6579714 N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1170504-09-2

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B6579714
CAS No.: 1170504-09-2
M. Wt: 267.68 g/mol
InChI Key: LNCCQGQNDGPIAI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide compound of significant interest in agricultural chemical research. This chemical scaffold is recognized for its potential in protecting useful plants from infection by phytopathogenic microorganisms . Pyrazole carboxamides with specific substitution patterns have demonstrated notable bioactivity as fungicides, particularly as Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs disrupt cellular energy production in fungal pathogens by blocking the succinate dehydrogenase enzyme in mitochondrial complex II, making this compound a valuable candidate for investigating new modes of action and managing resistant pathogen strains . Research into this compound and its analogs focuses on their excellent fungicidal activity, good plant tolerance, and environmental safety profile . Beyond its primary fungicidal potential, this compound's physicochemical properties make it a subject of interest for formulation studies, including the development of advanced delivery systems such as suspension concentrates, which aim to enhance efficacy and reduce volatility . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human, animal, or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations and best practices.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O/c1-7-9(6-17(2)16-7)12(18)15-8-3-4-11(14)10(13)5-8/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCCQGQNDGPIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow synthesis, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and sources:

Compound Name / ID Substituents Biological Activity (EC50/IC50) Target/Application Source
3H5 (N-(1H-benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide) Benzoimidazol-2-yl group at carboxamide N Cruzipain inhibition (>50% inhibition) Antiparasitic (T. cruzi)
9a (1,3-dimethyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide) Biphenyl scaffold with 3',4',5'-trifluoro Antifungal (EC50 = 2.63 ± 0.41 μg mL⁻¹) SDH inhibitor (S. sclerotiorum)
9b (3-(difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide) Difluoromethyl at pyrazole C3, biphenyl scaffold Antifungal (EC50 = 0.97 ± 0.18 μg mL⁻¹) SDH inhibitor (S. sclerotiorum)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 3-pyridylmethyl group at carboxamide N CB1 receptor antagonism (IC50 = 0.139 nM) Cannabinoid receptor antagonist

Key Observations:

Substituent Effects on Enzyme Inhibition: The benzoimidazol-2-yl group in 3H5 enhances interactions with cruzipain’s active site, likely through π-π stacking and hydrogen bonding . Biphenyl scaffolds in 9a and 9b improve antifungal activity by enhancing hydrophobic interactions with succinate dehydrogenase (SDH) . The chloro-fluoro substituents in the target compound may confer similar hydrophobicity but with reduced steric bulk compared to trifluoromethyl groups.

Role of Halogenation :

  • Fluorine and chlorine atoms in 9a , 9b , and the target compound increase electronegativity and metabolic stability. For example, 9b ’s difluoromethyl group contributes to its superior antifungal activity (EC50 = 0.97 μg mL⁻¹) compared to 9a (EC50 = 2.63 μg mL⁻¹) . The target compound’s 3-chloro-4-fluoro substitution may balance lipophilicity and electronic effects for optimized target binding.

Receptor Antagonism: The pyridylmethyl group in the cannabinoid CB1 antagonist enables strong receptor interactions via hydrogen bonding and van der Waals forces . The target compound’s chloro-fluorophenyl group lacks a basic nitrogen, suggesting divergent receptor selectivity compared to CB1 antagonists.

Structural and Functional Insights

  • Core Pyrazole Scaffold : All compounds share a 1,3-dimethylpyrazole-4-carboxamide core, critical for maintaining planar geometry and facilitating interactions with biological targets .
  • Carboxamide Linker: The CONH group acts as a hydrogen-bond donor/acceptor, crucial for binding to enzymes like cruzipain or SDH .
  • Aryl Modifications : Substitutions on the phenyl ring (e.g., halogenation, biphenyl systems) dictate solubility, bioavailability, and target affinity. For example, 9b ’s trifluoromethyl groups enhance fungicidal potency by ~9-fold over bixafen .

Biological Activity

N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1170504-09-2
Molecular FormulaC12_{12}H11_{11}ClFN3_{3}O
Molecular Weight267.68 g/mol

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It is believed to act as an enzyme inhibitor , particularly affecting pathways involved in cancer cell proliferation. This inhibition can disrupt critical cellular processes, leading to reduced viability of cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer). In vitro assays revealed IC50_{50} values indicating effective inhibition of cell growth at micromolar concentrations .

Anti-inflammatory Effects

Research suggests that compounds within the pyrazole class can exhibit anti-inflammatory properties. The specific mechanisms may involve the inhibition of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

  • Study on MCF7 Cells :
    • Objective : To evaluate the anticancer efficacy of this compound.
    • Findings : The compound showed an IC50_{50} value of 12.50 µM against MCF7 cells, indicating substantial antiproliferative activity .
  • Comparison with Other Pyrazoles :
    • In comparative studies, this compound exhibited superior activity compared to other pyrazole derivatives, with IC50_{50} values significantly lower than those of standard chemotherapeutics like doxorubicin .

Table of Biological Activities

Activity TypeCell LineIC50_{50} Value (µM)
AnticancerMCF712.50
AnticancerSF26842.30
AnticancerNCI-H4603.79

Q & A

Q. What are the optimal synthetic routes for N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters under reflux (e.g., ethanol, 80°C) to form the 1,3-dimethylpyrazole moiety .

Amide Coupling : Reacting the pyrazole-4-carboxylic acid intermediate with 3-chloro-4-fluoroaniline using coupling agents like HATU or EDCI in DMF, with DMAP as a catalyst. Reaction temperatures are maintained at 0–25°C to minimize side reactions .

Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >95% purity .

  • Key Optimization Parameters :
  • Solvent polarity (polar aprotic solvents enhance nucleophilic substitution rates) .
  • Catalyst loading (0.5–1.2 eq. of EDCI improves coupling efficiency) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) .
  • ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and quaternary carbons .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 295.08) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :
  • Crystallization : Use vapor diffusion with dichloromethane/hexane to obtain single crystals .
  • Data Collection : Employ synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N-H⋯O interactions between amide groups) .
  • Ambiguity Resolution : Compare experimental bond lengths (e.g., C-F: 1.34 Å) with DFT-optimized geometries to confirm stereoelectronic effects .

Q. What strategies are effective in analyzing contradictory bioactivity data across different assay models for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values in cell-based vs. enzyme inhibition assays .
  • Orthogonal Assays : Validate receptor binding (e.g., SPR) against functional cellular responses (e.g., cAMP modulation) to rule off-target effects .
  • Statistical Reconciliation : Apply ANOVA or mixed-effects models to account for inter-assay variability (e.g., pIC₅₀ differences >0.5 log units) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Methodological Answer :
  • Analog Synthesis : Systematically vary substituents (e.g., replace 3-chloro-4-fluorophenyl with 3,4-dichlorophenyl) and assess bioactivity .
  • Computational Modeling :
  • Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase domains) .
  • QSAR : Develop regression models linking logP and polar surface area to cellular permeability .
  • Key Findings : Methyl groups at pyrazole positions 1 and 3 enhance metabolic stability by reducing CYP450 oxidation .

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